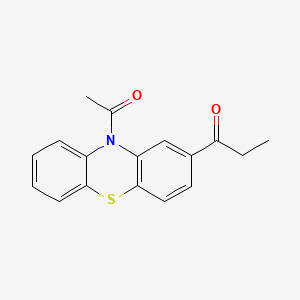
1,1,1,2,2,4-Hexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,4-Hexafluorobutane is a fluorinated organic compound with the molecular formula C4H2F6. It is a colorless, volatile liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its high stability and low reactivity, making it suitable for use in harsh chemical environments.
Métodos De Preparación
1,1,1,2,2,4-Hexafluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine to produce 1,1,1,4,4,4-hexafluoro-2-butene. This intermediate is then hydrogenated to yield this compound . Industrial production methods often involve the use of specialized fluorination agents and controlled reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
1,1,1,2,2,4-Hexafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less fluorinated derivatives.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen, halogenating agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1,2,2,4-Hexafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of fluorinated compounds.
Biology: The compound is utilized in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves the use of this compound as a building block for drug development.
Industry: The compound is employed in the production of high-performance materials, such as fluoropolymers and fluorinated surfactants
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,4-hexafluorobutane involves its interaction with various molecular targets and pathways. Due to its high electronegativity and stability, the compound can form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity .
Comparación Con Compuestos Similares
1,1,1,2,2,4-Hexafluorobutane can be compared with other similar fluorinated compounds, such as:
1,1,2,3,3,4-Hexafluorobutane: This compound has a similar structure but differs in the position of fluorine atoms, leading to different chemical properties and reactivity.
Hexafluorobutadiene: Known for its use in plasma etching, this compound has a different application profile compared to this compound.
Hexafluoro-2-butene: This unsaturated compound is used in various industrial applications and has distinct chemical behavior due to the presence of double bonds.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts high stability and low reactivity, making it suitable for specialized applications.
Propiedades
Número CAS |
161791-32-8 |
|---|---|
Fórmula molecular |
C4H4F6 |
Peso molecular |
166.06 g/mol |
Nombre IUPAC |
1,1,1,2,2,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |
Clave InChI |
KSUHRWWSNHJRMY-UHFFFAOYSA-N |
SMILES canónico |
C(CF)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


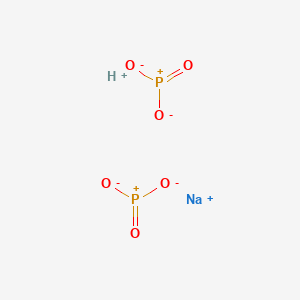
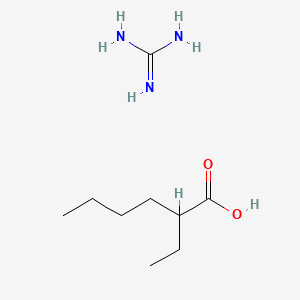
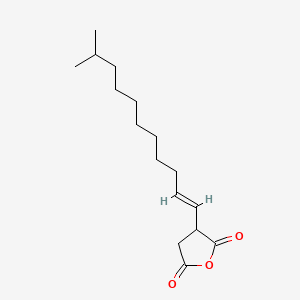
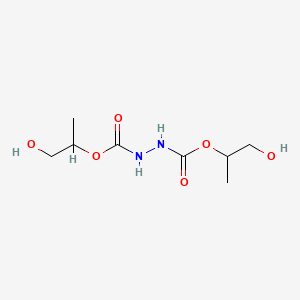
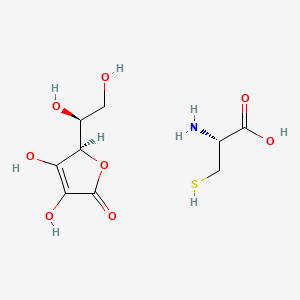
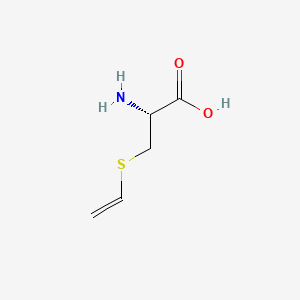


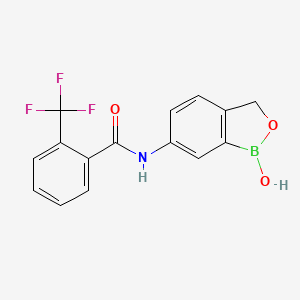
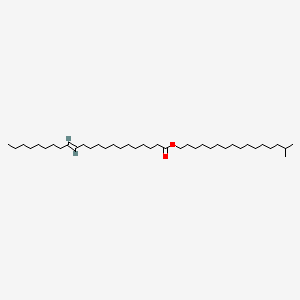
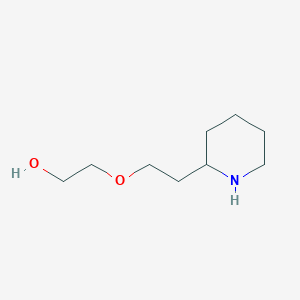
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
